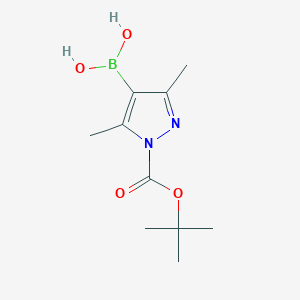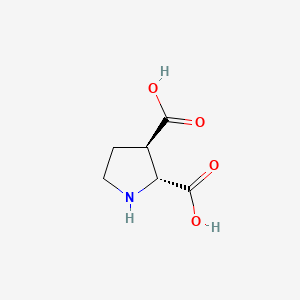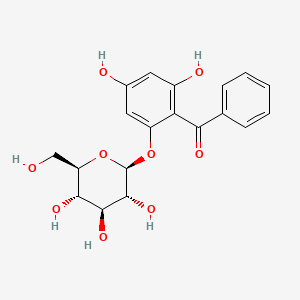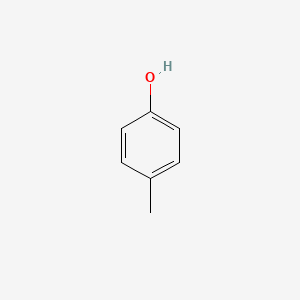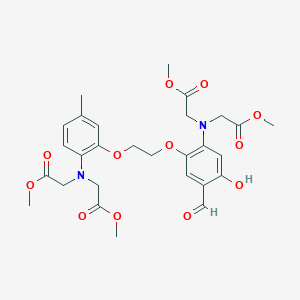
5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester
Overview
Description
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is a precursor to calcium indicators such as Fura-2 . It is used in the field of life science, specifically in fluorescent probes and ion indicators and sensors .
Molecular Structure Analysis
The molecular formula of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is C28H34N2O12 . Its molecular weight is 590.58 . The InChI Key is PNYGKPHFMMVHMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester appears as a solid powder . Its molecular formula is C28H34N2O12 and its molecular weight is 590.58 .Scientific Research Applications
Research in Organic Chemistry and Compound Synthesis
Formylation of Phenolic Compounds : Research has explored the formylation of phenolic compounds like methyl-2∶3∶4-trihydroxy benzoate, which is somewhat related to the chemical structure of 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester. This study highlights methods of formylating hydroxy compounds (Desai, Radha, & Shah, 1946).
Synthesis of Functional DNA Oligos : Studies have demonstrated the efficient synthesis of compounds like 5-formyl- and 5-methoxycarbonyl-2'-deoxycytidine phosphoramidites, which share a structural similarity with the targeted compound. This work contributes to understanding DNA modifications and their potential applications (Dai & He, 2011).
Esterification and Hydrolysis Processes : Research on the hydrolysis of labile esters of β-hydroxyketones, including compounds like 5-hydroxy-4-methyl-3-heptanone, informs the broader understanding of reactions involving esters and ketones, which is relevant to the chemical properties of 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester (Bohman, Cavonius, & Unelius, 2009).
Inhibition and Biological Activity Studies
Calcium Buffer Research : Studies on BAPTA-type calcium buffers, including forms like 5-methyl-5'-formyl BAPTA, offer insights into the ion-binding properties of related compounds. This research is vital in understanding the biochemical interactions and potential applications of similar molecules (Pethig et al., 1989).
Antibacterial Activity of Derivatives : The synthesis and study of compounds like 4-hydroxy-5-formylbenzoic acid derivatives, which share structural features with the targeted compound, reveal potential antibacterial activities. This research helps in understanding the biomedical applications of such chemical structures (Piscopo et al., 1984).
properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGKPHFMMVHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)
